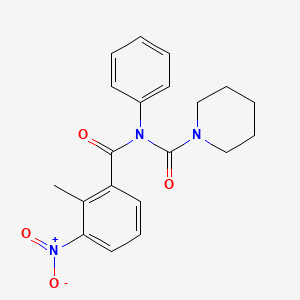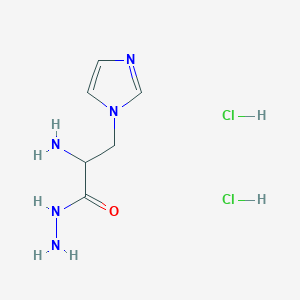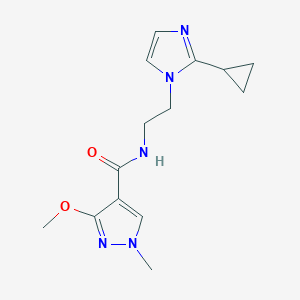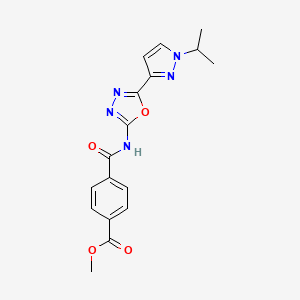
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for various applications. In
Mecanismo De Acción
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide works by binding to the dopamine transporter and inhibiting the reuptake of dopamine, which leads to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain, including increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. This compound has been shown to increase dopamine concentration in the striatum, which is a key region of the brain involved in reward processing and motor control. This compound has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is its high potency and selectivity for the dopamine transporter, which makes it an attractive tool compound for studying the role of the dopamine transporter in various physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide research, including the development of more potent and selective dopamine transporter inhibitors, the use of this compound as a tool compound for studying the role of the dopamine transporter in addiction and other neurological disorders, and the investigation of the potential therapeutic uses of this compound in the treatment of Parkinson's disease and other disorders.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various applications, including neuroscience and drug discovery. This compound works by inhibiting the reuptake of dopamine, which can have various effects on the brain. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.
Métodos De Síntesis
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can be synthesized using a multistep process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with N-phenylpiperidine-1-carboxamide. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential use in various scientific research applications, including neuroscience and drug discovery. This compound has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a key target for the treatment of various neurological disorders such as Parkinson's disease and addiction. This compound has also been used as a tool compound to study the role of the dopamine transporter in various physiological processes.
Propiedades
IUPAC Name |
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-17(11-8-12-18(15)23(26)27)19(24)22(16-9-4-2-5-10-16)20(25)21-13-6-3-7-14-21/h2,4-5,8-12H,3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLYVGVYHYMEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)